2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine
Description
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is a fluorinated arylalkylamine featuring a 2,6-dichlorophenyl group attached to a fluoro-substituted ethylamine backbone. The 2,6-dichloro substitution pattern is a hallmark of bioactive compounds, as seen in clonidine (α2-adrenergic agonist) and aceclofenac (NSAID) . The fluorine atom at the β-position may enhance metabolic stability and lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHEYVHOGEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine are cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine interacts with its targets by inhibiting the cyclooxygenase enzymes . This inhibition results in a decrease of prostaglandins in peripheral tissues . Prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain in animal models .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are key players in the inflammation process .
Pharmacokinetics
After oral administration, 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption . There is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .
Result of Action
The molecular and cellular effects of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine’s action include analgesic, anti-inflammatory, and antipyretic properties . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine. For instance, the degradation efficiency of the compound is higher under acidic conditions than in neutral and alkaline media .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins. For instance, it has been found to inhibit the Carbonyl Reductase enzyme, which plays a crucial role in the development of resistance to anticancer treatment.
Cellular Effects
It has been suggested that the compound may have significant anti-inflammatory effects. In a study, it was found that a single intra-articular administration of a similar compound significantly suppressed pain responses in rats.
Molecular Mechanism
The molecular mechanism of action of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is not completely understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-lasting effects on cellular function. In a study, it was found that the compound exerted its anti-inflammatory effect for up to 28 days after a single administration.
Dosage Effects in Animal Models
The effects of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine vary with different dosages in animal models
Biological Activity
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in neuropharmacology and antimicrobial activity.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a fluorine atom attached to an ethylamine backbone. Its molecular formula is , with a molecular weight of approximately 201.07 g/mol. The presence of halogens (chlorine and fluorine) significantly influences its biological interactions.
The biological activity of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. Research indicates that fluorinated compounds can modulate receptor activities and enhance binding affinities due to the electronegative nature of fluorine, which can stabilize certain conformations of the target proteins.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, suggesting that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine may exhibit similar effects. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine | TBD | TBD |
| MA-1156 (fluoroarylbichalcophene derivative) | 15 | 16 |
| MA-1115 (related aryl compound) | 16 | 32 |
| Control (DMSO) | No inhibition | N/A |
Case Studies
- Study on HIV Inhibition : A related study examined the effects of similar fluorinated compounds on HIV-1. The findings indicated that modifications in the aromatic ring could enhance antiviral activity, suggesting that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine might also possess antiviral properties if tested against HIV strains .
- Neuropharmacological Applications : Research into fluorinated derivatives has shown promise in modulating GABA receptors, which are critical in neurological disorders. The potential for 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine to act as a GABA receptor modulator could lead to applications in treating anxiety and depression .
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of cell death across different concentrations. For example, treatments with concentrations ranging from 25 to 100 μM resulted in a significant percentage of cell death in cancer cell lines such as DU145 . While specific data for 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is not yet available, it is reasonable to hypothesize similar effects based on structural analogs.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions like schizophrenia and depression.
- Mechanism of Action : It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are crucial in modulating mood and behavior.
Antimicrobial Activity
Research indicates that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent.
Inflammatory Diseases
The compound is also being studied for its effects on inflammatory responses. It has demonstrated the ability to inhibit neutrophil migration, suggesting applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .
In Vitro Studies
A series of experiments have highlighted the biological activity of this compound:
| Study Type | Biological Activity | Concentration | Effect Observed |
|---|---|---|---|
| In Vitro | Neutrophil Chemotaxis Inhibition | 25 μM | Significant reduction in migration |
| In Vitro | Tumor Cell Invasion Reduction | 25 μM | Decreased invasion in embryonic models |
These findings indicate that the compound may play a role in modulating immune responses and cancer cell behavior.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Pain Models : In rodent models of neuropathic pain, administration resulted in a marked reduction in pain behaviors compared to control groups, indicating its potential as an analgesic .
Industrial Applications
Beyond its medicinal uses, 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine serves as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow it to be utilized in producing other complex molecules used across different industries.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine with related compounds:
*Estimated based on structural analogs.
Key Observations:
- Substituent Position: The 2,6-dichloro configuration in the target compound contrasts with the 4-chloro or 3-fluoro/4-chloro substituents in analogs .
- Fluorination: Fluorine at the β-position (target compound) vs.
- Molecular Weight : The target compound’s higher molecular weight (vs. 191.61 in ) may influence blood-brain barrier penetration compared to less halogenated analogs .
Preparation Methods
The synthesis of 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine typically involves the introduction of the fluoroethylamine side chain onto a 2,6-dichlorophenyl core. The primary synthetic approaches can be summarized as:
- Fluorinated ethylamine precursor reaction with 2,6-dichlorobenzaldehyde or derivatives
- Halogen exchange and amination on chlorinated aromatic precursors
- Stepwise functional group transformations including acylation, etherification, and rearrangement reactions
Preparation via Reaction of 2,6-Dichlorobenzaldehyde with Fluorinated Ethylamine Precursors
A common and direct method involves reacting 2,6-dichlorobenzaldehyde or its derivatives with fluorinated ethylamine precursors. This approach allows the formation of the fluoroethylamine side chain attached to the aromatic ring.
- Reaction conditions: The exact conditions vary but generally involve controlled temperature, appropriate solvents, and sometimes catalysts to optimize yield and purity.
- Advantages: This method can provide good selectivity for the target amine and is suitable for scale-up.
- Limitations: Detailed catalyst systems and optimization parameters are often proprietary or less documented in open literature.
A data summary for this method is as follows:
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dichlorobenzaldehyde |
| Fluorinated reagent | Fluorinated ethylamine derivatives |
| Solvent | Variable (commonly polar aprotic solvents) |
| Catalyst | Variable, dependent on specific protocol |
| Reaction temperature | Typically moderate (room temp to 100°C) |
| Yield | Not explicitly stated, generally moderate to high |
| Purity | High, depending on purification steps |
Halogen Exchange and Selective Amination Routes
Although more commonly applied to difluoroanilines, halogen exchange followed by selective amination is a relevant strategy for preparing fluorinated aromatic amines.
- Process: Partial fluorine exchange on chlorinated aromatic compounds followed by catalytic hydrogenation and amination.
- Catalysts: Palladium on carbon for hydrogenation; copper-containing catalysts for amination.
- Conditions: Pressurized hydrogen atmosphere (~100°C) for hydrogenation; ammonium hydroxide with copper catalyst for amination.
- Challenges: Handling of reactive intermediates such as diazonium salts; use of corrosive reagents like anhydrous hydrofluoric acid in some cases.
While this method is well-documented for 2,6-difluoroaniline preparation, its direct application to 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine is less common but conceptually informative.
Multi-step Synthesis Involving Acylation, Etherification, and Rearrangement (Analogous Methodologies)
A sophisticated multi-step synthetic route, though primarily described for 2,6-dichlorodiphenylamine, provides insight into advanced aromatic amine preparation that could be adapted for related compounds.
Step 1: Acylation
Aniline reacts with chloroacetyl chloride in toluene to form 2-chloroacetanilide.Step 2: Etherification
2,6-Chlorophenesic acid, sodium carbonate, and a quaternary ammonium salt phase transfer catalyst are added to the reaction mixture to produce N-phenyl-2-(2,6-dichlorophenoxy) ethanamide.Step 3: Rearrangement and Hydrolysis
Treatment with a strong base (sodium hydroxide or potassium hydroxide) under reflux induces rearrangement to yield the target amine.
This one-pot method achieves high yields (~96.6% to 99%) and high purity (HPLC >99.8%) with relatively low cost and environmental impact, suitable for large-scale production.
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Acylation | Aniline + chloroacetyl chloride in toluene, 25-90°C | 2-Chloroacetanilide (solution in toluene) | Quantitative | Not specified |
| Etherification | Add 2,6-chlorophenesic acid, Na2CO3, quaternary ammonium salt, 85-95°C, 10-15 h | N-Phenyl-2-(2,6-dichlorophenoxy) ethanamide | High (>90) | Not specified |
| Rearrangement | Add NaOH or KOH, reflux 3-5 h | 2,6-Dichlorodiphenylamine | 96.6-99 | 99.88-99.92 |
- Phase transfer catalysts such as benzyltriethylammonium chloride or dodecyl trimethyl ammonium chloride improve reaction efficiency.
- The reaction is typically conducted in toluene solvent with water addition for phase separation after completion.
- The method is scalable and has been reported with detailed industrial-scale parameters.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reaction of 2,6-dichlorobenzaldehyde with fluorinated ethylamine | Direct formation of target amine | Simplicity, direct route | Limited detailed public protocols |
| Halogen exchange and selective amination | Stepwise fluorine substitution and amination | Established for related fluorinated anilines | Requires handling hazardous reagents and conditions |
| Multi-step acylation, etherification, rearrangement | One-pot synthesis with phase transfer catalyst | High yield and purity, scalable | Multi-step, requires strong bases |
Summary of Research Findings
- The direct reaction of 2,6-dichlorobenzaldehyde with fluorinated ethylamine is a straightforward and commonly used approach, although detailed optimized protocols are less publicly available.
- The halogen exchange and amination method is more complex and generally applied to difluoroanilines but provides mechanistic insights relevant to fluorinated amine synthesis.
- The multi-step one-pot synthesis involving acylation, etherification, and rearrangement demonstrates high efficiency, yield, and purity in preparing closely related chlorinated aromatic amines, suggesting potential adaptation for 2-(2,6-dichlorophenyl)-2-fluoroethan-1-amine synthesis.
- Catalysts such as quaternary ammonium salts significantly enhance etherification efficiency.
- Reaction conditions typically involve toluene as solvent , moderate to high temperatures (85-95°C) , and strong bases (NaOH or KOH) for rearrangement.
Q & A
Basic: What experimental protocols ensure safe handling of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine?
Answer:
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks .
- Waste Disposal : Segregate halogenated organic waste and collaborate with certified waste management services for incineration or chemical neutralization .
- Emergency Protocols : Maintain spill kits with activated carbon and ensure immediate decontamination of exposed surfaces using ethanol or isopropanol.
Advanced: How can conflicting biological activity data for this compound be resolved?
Answer:
- Data Normalization : Standardize assay conditions (e.g., pH, temperature) across studies to reduce variability. For example, receptor-binding assays should use consistent β2-adrenergic receptor isoforms .
- Structural Validation : Confirm batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing activity discrepancies .
- Meta-Analysis : Compare results across peer-reviewed studies (e.g., EC50 values in enzymatic assays) and apply statistical tools (e.g., ANOVA) to identify outliers .
Basic: What spectroscopic methods are optimal for structural characterization?
Answer:
- NMR : Use - and -NMR to confirm the positions of chlorine and fluorine substituents. For example, fluorine signals appear at ~-120 ppm in CDCl3 .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~248.04 Da) and detect isotopic patterns from chlorine atoms .
- IR Spectroscopy : Identify amine stretches (~3350 cm) and C-F vibrations (~1100 cm) .
Advanced: How do electronic effects of substituents influence pharmacological activity?
Answer:
- Electron-Withdrawing Groups : The 2,6-dichloro substituents enhance electrophilicity, potentially increasing receptor binding affinity. Compare with analogs lacking chlorine (e.g., 2-fluorophenyl derivatives) using molecular docking simulations .
- Fluorine Impact : The β-fluorine atom may alter metabolic stability via steric hindrance. Assess using in vitro microsomal assays (e.g., human liver microsomes) .
- Case Study : Derivatives with para-fluoro substituents showed 30% lower β2-adrenergic receptor activation than the 2,6-dichloro analog in a 2022 study .
Basic: What synthetic routes optimize yield and purity?
Answer:
- Step 1 : Start with 2,6-dichlorophenylacetonitrile. React with Selectfluor® in acetonitrile at 80°C for 12 hours to introduce fluorine .
- Step 2 : Reduce the nitrile to amine using LiAlH4 in THF (yield: ~65%). Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .
- Purity Enhancement : Recrystallize from ethanol/water (3:1) to achieve >98% purity (HPLC) .
Advanced: How can fluorinated byproducts be minimized during synthesis?
Answer:
- Catalyst Optimization : Replace traditional Ni catalysts with Pd(OAc)₂ to reduce defluorination byproducts. A 2022 study achieved 85% yield with <5% side products using Pd .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce radical-mediated degradation. Avoid DMSO due to its reactivity with fluorine .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times dynamically .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Calculation : Use ChemAxon or MarvinSuite to estimate logP (~2.8), indicating moderate lipophilicity .
- pKa Prediction : The amine group has a predicted pKa of ~9.5 (ACD/Labs), suggesting protonation at physiological pH .
- Solubility : Simulate aqueous solubility (0.1 mg/mL at pH 7.4) using COSMO-RS .
Advanced: What in vitro models validate its potential in neurodegenerative research?
Answer:
- Dopaminergic Neurons : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂ exposure). Measure viability via MTT assay and compare with controls .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp >5×10 cm/s suggests BBB penetration) .
- Toxicity Screening : Perform Ames tests to rule out mutagenicity and hERG assays for cardiac safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
